N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-4-propoxybenzamide
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Overview
Description
N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-PROPOXYBENZAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-PROPOXYBENZAMIDE typically involves multi-step organic reactions. One common approach is the reaction of 4-chlorobenzylamine with furan-2-carbaldehyde under suitable conditions to form an intermediate Schiff base. This intermediate is then reacted with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-PROPOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-PROPOXYBENZAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-BROMOPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-PROPOXYBENZAMIDE
- N-[(4-METHOXYPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-PROPOXYBENZAMIDE
Uniqueness
N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-PROPOXYBENZAMIDE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired activities.
Properties
Molecular Formula |
C22H22ClNO3 |
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Molecular Weight |
383.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-4-propoxybenzamide |
InChI |
InChI=1S/C22H22ClNO3/c1-2-13-26-20-11-7-18(8-12-20)22(25)24(16-21-4-3-14-27-21)15-17-5-9-19(23)10-6-17/h3-12,14H,2,13,15-16H2,1H3 |
InChI Key |
KHNUQSDVGRTLRD-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)Cl)CC3=CC=CO3 |
Origin of Product |
United States |
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